molecular formula C15H17N3O3 B2929812 2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 331948-25-5

2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2929812
CAS No.: 331948-25-5
M. Wt: 287.319
InChI Key: AKQKJDUVFYNXTA-UHFFFAOYSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidine core fused with a carbaldehyde group at position 3 and a 4-oxo moiety. The key structural distinction is the 2,6-dimethylmorpholin-4-yl substituent at position 2, which introduces steric and electronic modifications compared to simpler derivatives. Morpholine derivatives are often employed in medicinal chemistry due to their solubility and bioavailability-enhancing properties .

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-7-17(8-11(2)21-10)14-12(9-19)15(20)18-6-4-3-5-13(18)16-14/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQKJDUVFYNXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Reagents such as ammonium acetate and acetic anhydride are often used.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction. The reaction conditions typically involve the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).

    Aldehyde Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Aldehyde Group Reactivity

The aldehyde functional group (-CHO) at position 3 participates in nucleophilic addition and condensation reactions.

Reaction TypeReagents/ConditionsProductYieldSource
Knoevenagel Condensation Active methylene compounds (e.g., malononitrile) in ethanol, refluxα,β-Unsaturated derivatives60–75%
Imine Formation Primary amines, room temperatureSchiff bases (R-N=CH-Pyrido-pyrimidine)45–80%
Reduction NaBH₄ in methanol3-Hydroxymethyl derivative85%

Key Findings :

  • The aldehyde’s electrophilicity is enhanced by conjugation with the pyrido-pyrimidine core, facilitating rapid condensation with nucleophiles.

  • Steric hindrance from the 2,6-dimethylmorpholine group slows reaction kinetics in bulky amine systems.

Pyrido[1,2-a]pyrimidine Core Reactivity

The fused heterocyclic system undergoes electrophilic substitution and C–H functionalization.

Photoredox C–H Arylation

Under photoredox conditions, the core undergoes regioselective arylation at position 3 or 9 :

SubstrateArylating AgentCatalystConditionsProduct (Position)Yield
Pyrido-pyrimidineFuran (2a)EY-Na, Blue LEDCH₃CN, 25°C, 24h3-Furyl derivative63%
Pyrido-pyrimidineThiophene (2b)EY-Na, Blue LEDCH₃CN, 25°C, 24h3-Thienyl derivative46%

Mechanistic Insight :

  • The reaction proceeds via a radical pathway, with eosin Y (EY-Na) acting as a photocatalyst to generate aryl radicals from heteroarenes .

  • Positional selectivity is governed by the electron density of the pyrido-pyrimidine core .

Morpholine Substituent Reactivity

The 2,6-dimethylmorpholine group influences steric and electronic effects but remains largely inert under standard conditions. Notable exceptions include:

Reaction TypeReagents/ConditionsOutcomeSource
Acid-Mediated Ring Opening HCl (conc.), 100°CDegradation to piperidine derivatives
N-Alkylation Alkyl halides, K₂CO₃, DMFQuaternary ammonium salts

Stability Notes :

  • The morpholine ring resists oxidation but undergoes partial ring-opening under strongly acidic conditions.

Stability and Reaction Kinetics

  • Thermal Stability : Decomposes above 250°C, with the morpholine moiety fragmenting first.

  • pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7); alkaline conditions induce aldehyde oxidation.

  • Light Sensitivity : Prolonged UV exposure triggers radical dimerization at the aldehyde group .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique features:

CompoundAldehyde ReactivityC–H Arylation EfficiencyMorpholine Stability
This Compound HighModerate (46–63%)High
4-Oxo-4H-quinolizine-3-carbaldehydeModerateLow (12–18%)Low
9-Methyl-pyrido[1,2-a]pyrimidine analogsLowHigh (70–85%)Moderate

Data aggregated from .

Scientific Research Applications

The compound 2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde and its related derivatives have several applications in scientific research, particularly in chemistry, biology, and medicine.

Key Research Areas and Applications:

  • Building blocks for synthesis These compounds serve as building blocks for synthesizing more complex molecules.
  • Bioactive compound exploration They are investigated for their potential as bioactive compounds, specifically for their antimicrobial or anticancer properties.
  • Drug development The therapeutic effects of these compounds are explored, especially in the development of new drugs.

Related Compounds:

  • 2,6-Dimethylmorpholine: Shares a morpholine ring structure.
  • 4-Oxo-4H-pyrido[1,2-a]pyrimidine: Contains a pyridopyrimidine core.
  • Propanedinitrile: Features a nitrile group.

The combination of these unique structural elements gives these compounds unique chemical and biological properties.

Examples of related chemical compounds:

  • 2-(2,6-dimethylmorpholino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Molecular formula C16H19N3O3 .
  • (Z)-5-((2-(2,6-dimethylmorpholino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one: Molecular formula C20H22N4O3S2 .
  • 2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: A screening compound with the molecular formula C15H17N3O3 .
  • 2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde : Has the molecular formula C16H19N3O3 .

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. This interaction can alter the enzyme’s conformation and activity, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights critical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
2-(2,6-Dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde C₁₅H₁₇N₃O₃ 287.32 2,6-Dimethylmorpholin-4-yl Enhanced solubility due to morpholine; potential for hydrogen bonding
2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde () C₉H₆N₂O₃ 190.15 Hydroxyl (-OH) Polar but prone to oxidative degradation; limited bioavailability
2-(Allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde () C₁₂H₁₀N₃O₂ 228.23 Allylamino (-NH-C₃H₅) Reactive allyl group enables conjugation; moderate stability
2-(2-Methyl-4-oxo-tetrahydro-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde () C₁₁H₁₄N₂O₂ 206.24 Tetrahydro ring + methyl Saturated ring improves rigidity; reduced π-stacking capacity

Biological Activity

The compound 2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological implications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N5O2C_{18}H_{17}N_{5}O_{2}, with a molecular weight of approximately 335.4 g/mol. The IUPAC name is 2-[[2-(2,6-dimethylmorpholin-4-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile . The structure features a morpholine ring and a pyridopyrimidine core, which contribute to its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC18H17N5O2
Molecular Weight335.4 g/mol
IUPAC Name2-{[2-(2,6-dimethylmorpholin-4-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile
InChI KeyPNIVUSLVCOKLPP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route starts with the preparation of the pyridopyrimidine core followed by the introduction of the morpholine ring. The reaction conditions often include strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions .

Case Studies and Research Findings

Research has indicated that compounds similar to 2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can interact with various biological targets:

  • A study on related compounds highlighted their role as PI3K inhibitors , which are significant in cancer therapy .
  • Another investigation into pyrido[1,2-a]pyrimidines identified their potential in treating inflammatory diseases due to their ability to modulate immune responses .

The mechanism of action for this compound may involve interaction with specific molecular targets such as enzymes or receptors that play roles in various biological pathways. The presence of both aldehyde and ketone functionalities may enhance its selectivity and potency compared to other similar compounds .

Q & A

Q. What are the key synthetic methodologies for preparing 2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrido[1,2-a]pyrimidine derivatives are synthesized by reacting 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with amines (e.g., morpholine derivatives) in methanol under basic conditions (e.g., triethylamine) at room temperature . Post-reaction steps include filtration, acidification, and recrystallization to isolate the product. Optimization of reaction time (1–2 hours) and temperature (room temperature to 60°C) is critical for yield improvement.

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%). Structural confirmation requires NMR (1H/13C) and FT-IR spectroscopy :
  • 1H NMR : Look for characteristic peaks: aldehyde proton (~10 ppm), morpholine methyl groups (δ 1.2–1.5 ppm), and pyrimidine ring protons (δ 7.0–8.5 ppm) .
  • IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Storage : Store in a dry, cool environment (2–8°C) in airtight containers to prevent hydrolysis or oxidation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (H300/H400 codes apply due to acute toxicity and aquatic hazards) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the aldehyde group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model the electron density of the aldehyde group. Key parameters include:
  • Electrophilicity Index (ω) : To assess susceptibility to nucleophilic attack.
  • Frontier Molecular Orbitals (FMOs) : Identify HOMO-LUMO gaps to predict redox behavior .
  • Compare computational results with experimental data (e.g., reaction rates with amines) to validate models.

Q. What strategies resolve contradictions in biological activity data (e.g., IC50 variability) for this compound?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%).
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of inconsistent IC50 values .
  • Structural Analog Comparison : Compare with derivatives (e.g., 4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidines) to identify substituent effects on activity .

Q. How does the 2,6-dimethylmorpholine moiety influence the compound’s solubility and bioavailability?

  • Methodological Answer :
  • LogP Measurement : Use shake-flask method with octanol/water partitioning to determine lipophilicity. The morpholine group enhances water solubility via hydrogen bonding, while methyl groups reduce crystallization tendency .
  • Permeability Assays : Perform Caco-2 cell monolayer studies to evaluate intestinal absorption. Morpholine derivatives often show improved permeability compared to non-cyclic amines .

Q. What are the challenges in scaling up the synthesis of this compound from milligram to gram scale?

  • Methodological Answer :
  • Reaction Exotherm Management : Use jacketed reactors with controlled cooling to prevent thermal degradation during amine substitution steps.
  • Purification Optimization : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .
  • Byproduct Analysis : Monitor for dimerization or oxidation byproducts via LC-MS and adjust stoichiometry of reagents (e.g., triethylamine) accordingly.

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